molecular formula C13H15Cl2NO4 B2742446 [(Tert-butoxycarbonyl)amino](2,6-dichlorophenyl)acetic acid CAS No. 1404945-02-3

[(Tert-butoxycarbonyl)amino](2,6-dichlorophenyl)acetic acid

Cat. No. B2742446
CAS RN: 1404945-02-3
M. Wt: 320.17
InChI Key: QMOFMPXYBDCNQQ-UHFFFAOYSA-N
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Description

The compound “(Tert-butoxycarbonyl)aminoacetic acid” is an organic compound that contains a tert-butoxycarbonyl (BOC) group . The BOC group is a protecting group used in organic synthesis . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .


Synthesis Analysis

The synthesis of compounds with a BOC group can be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate . The synthesis of peptides using the BOC group as the α-amino protection group has been reported .


Chemical Reactions Analysis

The BOC group can be removed from amino acids with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the t-butyl cation intermediate to alkylate other nucleophiles .

Scientific Research Applications

Peptide Synthesis

Boc-protected amino acids are pivotal in peptide synthesis. The Boc group protects the amino group during the synthesis process, allowing for the selective formation of peptide bonds without unwanted side reactions. This compound, in particular, can be used to introduce dichlorophenyl motifs into peptides, which can be beneficial for creating peptides with specific pharmacological properties .

Medicinal Chemistry

In medicinal chemistry, Boc-protected amino acids serve as building blocks for drug development. The dichlorophenyl group of this compound could be useful in the synthesis of novel compounds with potential anti-inflammatory or analgesic properties due to its structural similarity to diclofenac, a well-known nonsteroidal anti-inflammatory drug (NSAID) .

Ionic Liquids for Organic Synthesis

The tert-butoxycarbonyl group is used to derive ionic liquids from amino acids. These ionic liquids have applications in organic synthesis, including dipeptide synthesis. They act as solvents and can influence the reactivity and selectivity of the synthesis process .

Bioconjugation

This compound can be used in bioconjugation techniques where it can link biomolecules to other compounds, including drugs, fluorescent probes, or polymers. The dichlorophenyl group offers a reactive site for further functionalization, which is crucial in the development of targeted drug delivery systems .

Material Science

In material science, Boc-protected amino acids can be used to modify the surface properties of materials. For example, they can be grafted onto polymer chains to alter surface hydrophobicity or to introduce specific functional groups that can interact with other molecules or ions .

Analytical Chemistry

Boc-protected amino acids, due to their unique protective groups, can be used as standards or reagents in analytical chemistry. They can help in the quantification and identification of amino acids and peptides in complex biological samples through techniques like mass spectrometry or chromatography .

Mechanism of Action

Target of Action

The primary target of (Tert-butoxycarbonyl)aminoacetic acid, also known as a Boc-protected amino acid, is the amino group in peptide synthesis . The Boc group serves as a protecting group for amines, preventing unwanted reactions during the synthesis process .

Mode of Action

The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This compound interacts with its targets by forming a covalent bond, thereby protecting the amine group from reacting with other compounds during the synthesis process .

Biochemical Pathways

The Boc-protected amino acids are used as starting materials in dipeptide synthesis with commonly used coupling reagents . The distinctive coupling reagent N, N′-diethylene-N′′-2-chloroethyl thiophosphoramide enhances amide formation in the Boc-AAILs without the addition of a base .

Pharmacokinetics

Boc-AAILs are miscible in acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane .

Result of Action

The result of the action of (Tert-butoxycarbonyl)aminoacetic acid is the formation of dipeptides in satisfactory yields within 15 minutes . This rapid and efficient synthesis process is beneficial for peptide synthesis, expanding the applicability of amino acid ionic liquids (AAILs) for organic synthesis .

Action Environment

The action of (Tert-butoxycarbonyl)aminoacetic acid can be influenced by environmental factors such as temperature and the presence of other reactive groups. Care should be taken when using AAILs for organic synthesis due to their multiple reactive groups . The reaction environment, including the solvent used and the temperature, can significantly impact the efficacy and stability of the compound .

Future Directions

The use of tert-butyloxycarbonyl-protected amino acid ionic liquids (Boc-AAILs) has been suggested for the synthesis of dipeptides . This expands the applicability of amino acid ionic liquids (AAILs) for organic synthesis .

properties

IUPAC Name

2-(2,6-dichlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15Cl2NO4/c1-13(2,3)20-12(19)16-10(11(17)18)9-7(14)5-4-6-8(9)15/h4-6,10H,1-3H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMOFMPXYBDCNQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=C(C=CC=C1Cl)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(Tert-butoxycarbonyl)amino](2,6-dichlorophenyl)acetic acid

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